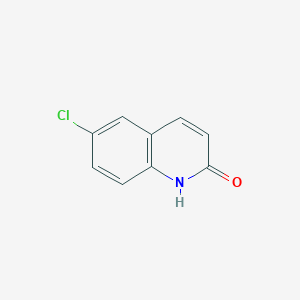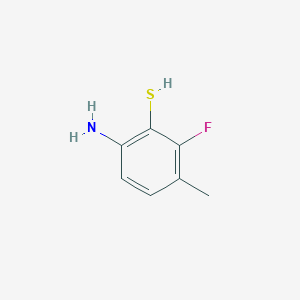![molecular formula C9H9NO B161530 7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-5-one CAS No. 129893-31-8](/img/structure/B161530.png)
7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-5-one
Overview
Description
“7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-5-one” is a chemical compound with the molecular formula C10H11NO. It has an average mass of 161.200 Da and a monoisotopic mass of 161.084061 Da .
Synthesis Analysis
The synthesis of similar compounds, such as 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues, has been achieved through manganese-catalyzed oxidation of the CH2 adjacent to the pyridine moiety in water . The process used Mn(OTf)2 as a catalyst and t-BuOOH (65% in H2O) as an oxidant at 25 °C in H2O with high yield and excellent chemoselectivity .Scientific Research Applications
Pharmaceutical Research
7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-5-one is primarily utilized in pharmaceutical research. This compound has been identified as a key component in the synthesis of various pharmaceuticals, notably as a side-chain in the production of the fourth-generation antibiotic Cefpirome. Its synthesis methods, such as the N-hydroxyphthaldiamide route, acrolein route, and diethyl adipate route, are noteworthy, with the acrolein route showing a promising yield of up to 87.4%, indicating its potential for large-scale production (Fu Chun, 2007).
Chemical Synthesis and Structural Analysis
This compound also plays a significant role in chemical synthesis and structural studies. Its derivatives have been synthesized through various reactions, demonstrating the compound's versatility in creating diverse chemical structures. For instance, its reaction with nucleophiles leads to various substituted derivatives (T. Goto et al., 1991). Furthermore, the molecular and crystal structures of its derivatives have been extensively studied, providing insights into their physical and chemical properties (A. Moustafa & A. S. Girgis, 2007).
Biological Activity Studies
The compound has shown various biological activities, including antiulcer and anticancer properties. Its synthesis has been explored through multiple methods, reflecting its significance in developing therapeutically relevant compounds (Chen Li-gong, 2004).
Green Chemistry Applications
There has been a focus on developing eco-friendly synthesis methods for this compound. For example, a manganese-catalyzed oxidation process in water has been employed for synthesizing its analogs, highlighting the move towards more sustainable and less harmful chemical processes (Lanhui Ren et al., 2015).
Advanced Materials Research
Research into new synthetic routes for this compound has implications in the field of advanced materials. An efficient route using commercially available materials has been developed, indicating its potential for widespread application in various industrial sectors (J. Zhou et al., 2013).
Safety and Hazards
properties
IUPAC Name |
7-methyl-6,7-dihydrocyclopenta[c]pyridin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-6-4-9(11)7-2-3-10-5-8(6)7/h2-3,5-6H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPGXBNAQBBCGLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C2=C1C=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-5-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




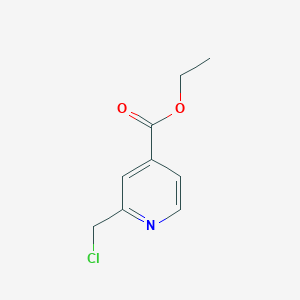


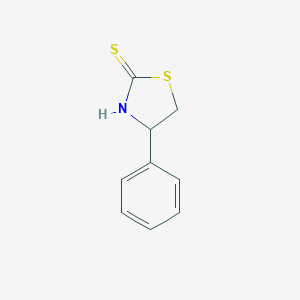

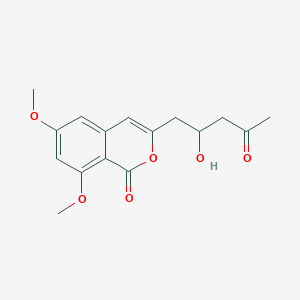

![(2R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B161472.png)
![2-([(Benzyloxy)carbonyl]amino)-3,3,3-trifluoro-2-methylpropanoic acid](/img/structure/B161474.png)

